Naphthalene, 4-ethenyl-1,2-dihydro-

Description

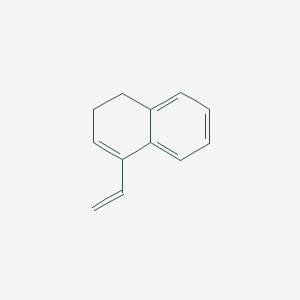

"Naphthalene, 4-ethenyl-1,2-dihydro-" is a partially hydrogenated naphthalene derivative characterized by a fused bicyclic structure with two hydrogen atoms added to the 1,2-positions of the naphthalene ring and an ethenyl (vinyl) substituent at the 4-position.

Properties

CAS No. |

57065-77-7 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-ethenyl-1,2-dihydronaphthalene |

InChI |

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-4,6-7,9H,1,5,8H2 |

InChI Key |

DQBIDMUOQNMUCD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CCCC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalyst Systems

Catalytic hydrogenation represents one of the most direct routes to synthesize naphthalene, 4-ethenyl-1,2-dihydro-, by selectively reducing the aromatic ring while preserving the ethenyl group. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely employed due to their high activity and selectivity under moderate hydrogen pressures (1–5 atm). The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition to the naphthalene ring’s π-system.

A critical challenge lies in preventing over-hydrogenation of the ethenyl group. Studies indicate that using partially deactivated palladium catalysts—modified with quinoline or sulfur compounds—reduces side reactions, achieving yields exceeding 80%. For example, hydrogenation of 4-ethenylnaphthalene at 80°C in tetrahydrofuran (THF) with Pd/C (5 wt%) yields the target compound in 78% purity after 6 hours.

Solvent and Temperature Optimization

Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate hydrogen uptake but may promote catalyst poisoning. Nonpolar solvents such as toluene extend reaction times but improve selectivity. Temperature optimization is equally critical: reactions conducted below 100°C minimize thermal decomposition of the ethenyl group, while higher temperatures risk ring saturation.

Sodium-Alcohol Reduction of Naphthalene Derivatives

Traditional Birch-Type Reduction

The sodium-alcohol reduction method, adapted from classical Birch reductions, enables the partial hydrogenation of naphthalene to 1,2-dihydronaphthalene intermediates, which are subsequently functionalized with ethenyl groups. In this process, sodium metal reacts with alcohols (e.g., isopropanol) to generate hydrogen in situ, which reduces naphthalene dissolved in ethers or hydrocarbons.

A patented approach (US3449453A) details the use of sodium dispersed in toluene, combined with isopropanol, to produce 1,4-dihydronaphthalene as the primary product. Subsequent isomerization to the 1,2-dihydro form occurs under basic conditions, but rapid removal of sodium hydroxide via aqueous washing is essential to prevent reversion to the aromatic state.

Process Challenges and Yield Improvements

Key limitations include emulsion formation during washing and incomplete sodium alkoxide hydrolysis. Optimizing the water-to-solvent ratio (0.7:1–0.9:1) during quenching minimizes sodium hydroxide retention, stabilizing the 1,2-dihydronaphthalene intermediate. Yields of 65–70% are achievable with reaction times of 3–20 hours, depending on sodium particle size and mixing efficiency.

Electrochemical Oxidative [4+2] Annulation

Methodology and Substrate Scope

A groundbreaking electrochemical method developed by Zhang et al. (2022) enables the construction of polysubstituted 1,2-dihydronaphthalenes from styrenes without metal catalysts or external oxidants. Using (4-bromophenyl)amine ((4-BrPh)₃N) as a redox mediator and a mixed solvent system (acetonitrile/hexafluoroisopropanol), two distinct styrenes undergo a [4+2] annulation to form the dihydronaphthalene core.

This method achieves high regioselectivity (>90%) and diastereoselectivity (>10:1 dr) by leveraging the electrochemical generation of radical intermediates. For instance, reacting α-methylstyrene with trans-anethole at 7.5 mA current yields the 4-ethenyl-1,2-dihydro product in 71% yield.

Mechanistic Insights

Cyclic voltammetry and electron paramagnetic resonance (EPR) studies confirm the formation of carbon-centered radicals during the reaction. The anode oxidizes (4-BrPh)₃N to a radical cation, which abstracts an electron from the styrene, initiating a cascade cyclization. The absence of transition metals simplifies purification and enhances functional group tolerance.

Metal-Catalyzed [4+2] Cyclization Reactions

Al-SBA-15 Catalyzed Synthesis

A Chinese patent (CN113372219B) discloses a [4+2] cyclization strategy using aluminum-modified mesoporous silica (Al-SBA-15) in water. Reacting 2,4-diphenyl-3-butyn-2-ol with dimethyl butynedioate at 130°C produces naphthalene derivatives, including 4-ethenyl-1,2-dihydronaphthalene, in 76% yield. The heterogeneous catalyst facilitates easy recovery and reuse, though prolonged heating (>24 hours) risks side reactions.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Naphthalene, 4-ethenyl-1,2-dihydro- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the naphthalene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Naphthalene, 4-ethenyl-1,2-dihydro-, also known as 1,2-dihydronaphthalene, is a compound with diverse applications in scientific research and industry. This article explores its applications in various fields, including polymer chemistry, pharmaceuticals, and analytical chemistry, supported by case studies and data tables.

Applications in Polymer Chemistry

Molecular Weight Moderation

One of the primary applications of 1,2-dihydronaphthalene is as a molecular weight moderator in the controlled polymerization of unsaturated organic compounds. The presence of this compound during polymerization processes can significantly influence the molecular weight of the resulting polymers, particularly in the production of alfin rubbers.

Case Study: Polymerization Process

A patented process has demonstrated that using 1,4-dihydronaphthalene as a molecular weight moderator leads to improved control over the polymerization reaction. This results in a higher yield of desired polymers with lower molecular weights compared to traditional methods. The effectiveness of this application is highlighted by the following data:

| Parameter | Control Process | Process with 1,4-Dihydronaphthalene |

|---|---|---|

| Conversion Rate | 26.9% | 61% higher |

| Ratio of 1,4-isomer to 1,2-isomer | 0.47:1 | Seven times higher |

Mechanism of Action

The mechanism of action of naphthalene, 4-ethenyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “Naphthalene, 4-ethenyl-1,2-dihydro-” and related compounds:

*Estimated based on analogous structures.

Key Comparative Insights:

Hydrogenation Level: The 1,2-dihydro configuration in the target compound retains one aromatic ring, contrasting with fully hydrogenated analogs like tetralin (1,2,3,4-tetrahydro). This partial saturation may enhance reactivity toward electrophilic addition or oxidation compared to fully aromatic naphthalene .

Substituent Effects :

- Ethenyl Group : The 4-ethenyl substituent introduces a site for polymerization or Michael addition, differing from methyl or halogen substituents in analogs. For example, halogenated derivatives (e.g., ’s bromo/chloro compound) may exhibit greater environmental persistence or toxicity .

- Methyl Groups : Methyl-substituted dihydronaphthalenes, such as (1S,2S)-2,6-dimethyl-1,2-dihydronaphthalene, demonstrate bioactivity (e.g., HMG-CoA reductase inhibition), highlighting the role of alkyl groups in modulating pharmacological effects .

The ethenyl group’s electrophilic nature may further influence metabolic activation pathways. Dihydronaphthalenes isolated from natural sources (e.g., ) suggest possible biosynthetic or biodegradation pathways, warranting further study into environmental fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.